molecular formula C3H2ClF5 B1596418 1-Chloro-1,1,3,3,3-pentafluoropropane CAS No. 460-92-4

1-Chloro-1,1,3,3,3-pentafluoropropane

Cat. No. B1596418
CAS RN: 460-92-4
M. Wt: 168.49 g/mol
InChI Key: LLJWABOOFANACB-UHFFFAOYSA-N
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Description

1-Chloro-1,1,3,3,3-pentafluoropropane is a compound with the formula C3H2ClF5. Its molecular weight is 168.493 . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of 1-Chloro-1,1,3,3,3-pentafluoropropane involves the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with HF in a vapor phase in the presence of a vapor phase catalyst .


Molecular Structure Analysis

The molecular structure of 1-Chloro-1,1,3,3,3-pentafluoropropane consists of three carbon atoms, two hydrogen atoms, one chlorine atom, and five fluorine atoms .


Physical And Chemical Properties Analysis

1-Chloro-1,1,3,3,3-pentafluoropropane has a density of 1.4±0.1 g/cm3, a boiling point of 25.1±8.0 °C at 760 mmHg, and a vapor pressure of 758.2±0.1 mmHg at 25°C. The enthalpy of vaporization is 26.0±3.0 kJ/mol, and the flash point is -34.7±11.9 °C .

properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJWABOOFANACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060039
Record name 1-Chloro-1,1,3,3,3-pentafluoropropane
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Molecular Weight

168.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1,3,3,3-pentafluoropropane

CAS RN

460-92-4
Record name 1-Chloro-1,1,3,3,3-pentafluoropropane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name HCFC 235
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Record name Propane, 1-chloro-1,1,3,3,3-pentafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-1,1,3,3,3-pentafluoropropane
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Synthesis routes and methods I

Procedure details

A 600 mL, magnetically stirred, model autoclave fitted with a condenser (maintained at -10° C.), was evacuated, cooled to about -40° C., and charged with 0.6.9 g (0.036 mol) TiCl4 followed by 64 g (0.255 mol) CCl3CH2CCl3, and 102.5 g (5 mol) HF. The temperature was increased to 120° C. and maintained at that temperature for a total of 22 h. During the heating period, pressure in excess of 400 psig was periodically vented to an aqueous KOH scrubber which was attached to two -78° C. cold traps. At the end of the heating period, the remainder of the autoclave contents were slowly vented. The cold traps contained 36.1 g material which by GC analysis, contained 14.5% CF3CH2CF3 and 84.0% CF3CH2 CF2Cl, corresponding to a yield for CF3CH2CF2Cl of 69%.
Quantity
64 g
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reactant
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material
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36.1 g
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0 (± 1) mol
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reactant
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[Compound]
Name
CF3CH2 CF2Cl
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0 (± 1) mol
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reactant
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0.036 mol
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catalyst
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Synthesis routes and methods II

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
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Synthesis routes and methods III

Procedure details

Fluorinated saturated and olefinic compounds formed by contacting HCC-230fa with HF in step (1) can include, for example, 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFC-1224zb), 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-234fb), 1,3-dichloro-1,1,3,3-tetrafluoropropane (HCFC-234fa), 1,1-dichloro-3,3,3-trifluoro-1-propene (HCFC-1223za), 1,1,1-trichloro-3,3,3-trifluoropropane (HCFC-233fb), 1,1,3-trichloro-1,3,3-trifluoropropane (HCFC-233fa), 1,1,3-trichloro-3,3-difluoro-1-propene (HCFC-1222za), 3,3,3-trichloro-1,1-difluoro-1-propene (HCFC-1222zc), 1,1,1,3-tetrachloro-3,3-difluoropropane (HCFC-232fb), 1,1,3,3-tetrachloro-1,3-difluoropropane (HCFC-232fa), 1,1,3,3-tetrachloro-3-fluoro-1-propene (HCFC-1221za), 1,3,3,3-tetrachloro-1-fluoro-1-propene (HCFC-1221zb) and 1,1,1,3,3-pentachloro-3-fluoropropane (HCFC-231fa). In addition, small amounts of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), and 1,1,3,3,3-pentafluoro-1-propene (HFC-1225zc) may also be formed, particularly if a catalyst is present. When CCl3CH2CCl3 is used as the starting material, small amounts of CCl3CH=CCl2 (another possible starting material) can be formed in addition to fluorinated compounds. The step (1) reaction is controlled to provide a fluorinated product which includes no more than about 40 mole percent HFC-236fa.
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0 (± 1) mol
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reactant
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Name
1,1,3,3-tetrachloro-1,3-difluoropropane
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Name
1,1,3,3-tetrachloro-3-fluoro-1-propene
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0 (± 1) mol
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reactant
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Name
1,3,3,3-tetrachloro-1-fluoro-1-propene
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0 (± 1) mol
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reactant
Reaction Step Four
Name
1,1,1,3,3-pentachloro-3-fluoropropane
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1,1,3-trichloro-1,3,3-trifluoropropane
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1,1,3-trichloro-3,3-difluoro-1-propene
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0 (± 1) mol
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3,3,3-trichloro-1,1-difluoro-1-propene
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Reaction Step Thirteen

Synthesis routes and methods IV

Procedure details

The reactor described above was cooled and maintained at about 0° C. during the photochlorination reaction. Initially, the reactor was purged of air using nitrogen. Chlorine gas was then introduced to displace the nitrogen. Thereafter, 335 g (2.5 mol) of CF3CH2CHF2 (HFC-245fa) was charged to the reactor. A total of 208 g (2.9 mol) of chlorine gas was bubbled into the CF3CH2CHF2 over a period of about 24 hours while the reactants were being irradiated. At the end of the 24 hour period, GC analysis indicated a 96% conversion of HFC-245fa (retention time 1.9 min) to the desired product HCFC-235fa (retention time 2.1 min). The reaction mixture was washed with 100 mL of a cooled (about 2° C.) solution of aqueous sodium bisulfite (10 wt. %) and distilled (boiling point=26-28° C.) to afford 383 g CF3CH2CF2Cl (yield, 91%). Absent cooling of the wash solution, loss of product by vaporization has been observed due to a slight exotherm during the washing step. No multichlorinated products were detected.
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335 g
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208 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 2
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 3
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 4
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 5
1-Chloro-1,1,3,3,3-pentafluoropropane
Reactant of Route 6
1-Chloro-1,1,3,3,3-pentafluoropropane

Q & A

Q1: What are the main applications of 1-chloro-1,1,3,3,3-pentafluoropropane?

A1: 1-chloro-1,1,3,3,3-pentafluoropropane is primarily recognized as a valuable intermediate in the production of 1,1,1,3,3-pentafluoropropane (HFC-245fa). HFC-245fa finds applications as a solvent, blowing agent, coolant, cleaner, aerosol propellant, heat transfer medium, gas dielectric, and component in fire extinguishing compositions and power cycle working fluids. Its non-toxic nature and zero ozone depletion potential (ODP) make it an environmentally favorable alternative in these applications.

Q2: How is 1-chloro-1,1,3,3,3-pentafluoropropane synthesized?

A2: Several methods exist for the synthesis of 1-chloro-1,1,3,3,3-pentafluoropropane. One prominent approach involves the photochlorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) in the presence of chlorine gas under ultraviolet light. This process requires careful control of reaction conditions, such as the ratio of chlorine to HFC-245fa and the presence of inert gas, to optimize the yield of the desired product and minimize the formation of over-chlorinated byproducts. Another method utilizes the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the liquid phase, catalyzed by derivatives of metals from groups IIIa, IVa, IVb, Va, Vb, and VIb of the periodic table. This reaction proceeds at elevated temperatures and pressures and allows for the simultaneous production of 1-chloro-1,1,3,3,3-pentafluoropropane and 1,1,1,3,3,3-hexafluoropropane.

Q3: Can you elaborate on the significance of the azeotropic and pseudo-azeotropic mixtures of 1-chloro-1,1,3,3,3-pentafluoropropane and HFC-245fa?

A3: The formation of azeotropic and pseudo-azeotropic mixtures of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa) and HFC-245fa presents both challenges and opportunities in their production and separation. These mixtures, characterized by a constant boiling point and fixed composition, necessitate specialized separation techniques beyond simple distillation. Understanding the properties and behavior of these mixtures is crucial for developing efficient and cost-effective separation processes for obtaining pure HFC-245fa and HCFC-235fa.

Q4: Are there environmental concerns associated with 1-chloro-1,1,3,3,3-pentafluoropropane?

A4: While the provided abstracts do not explicitly address the environmental impact of 1-chloro-1,1,3,3,3-pentafluoropropane, it's important to note that chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), in general, have been linked to ozone layer depletion. Further research is crucial to assess the specific environmental impact of 1-chloro-1,1,3,3,3-pentafluoropropane and explore strategies for its sustainable production, use, and disposal.

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